Cas no 2172520-96-4 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone and a methoxybutanoic acid moiety, offering enhanced steric and electronic properties for controlled coupling reactions. The Fmoc group ensures selective deprotection under mild basic conditions, while the methoxy substitution improves solubility in organic solvents. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and reactivity profile facilitate efficient incorporation into complex peptide sequences. Its design minimizes side reactions, making it a reliable choice for researchers requiring high-purity intermediates in peptide chemistry.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid structure
2172520-96-4 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid
CAS番号:2172520-96-4
MF:C27H32N2O6
メガワット:480.552787780762
CID:6244568
PubChem ID:165523532

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid
    • EN300-1539130
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
    • 2172520-96-4
    • インチ: 1S/C27H32N2O6/c1-34-17(14-25(30)31)15-28-26(32)22-12-6-7-13-24(22)29-27(33)35-16-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-5,8-11,17,22-24H,6-7,12-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: QLQYHICFMODYLG-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1C(NCC(CC(=O)O)OC)=O)=O

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 114Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539130-0.1g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539130-0.25g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539130-0.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1539130-1.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
1g
$3368.0 2023-06-05
Enamine
EN300-1539130-2500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539130-5.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
5g
$9769.0 2023-06-05
Enamine
EN300-1539130-10.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
10g
$14487.0 2023-06-05
Enamine
EN300-1539130-500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1539130-50mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1539130-10000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
2172520-96-4
10000mg
$14487.0 2023-09-26

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 関連文献

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acidに関する追加情報

Recent Advances in the Study of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid (CAS: 2172520-96-4)

The compound 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid (CAS: 2172520-96-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclohexylformamido moiety makes it particularly valuable for solid-phase peptide synthesis (SPPS) and other bioconjugation applications.

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are essential for its application in high-throughput drug discovery. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that reduces side reactions and enhances scalability. The researchers employed a combination of microwave-assisted synthesis and advanced purification techniques, achieving a purity of over 98% and a yield of 85%, significantly higher than previous methods.

In addition to its synthetic utility, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid has been investigated for its potential role in targeted drug delivery systems. A study published in Bioconjugate Chemistry (2024) demonstrated its efficacy as a linker molecule for antibody-drug conjugates (ADCs). The compound's stability under physiological conditions and its ability to release payloads in a controlled manner make it a promising candidate for next-generation ADCs targeting cancer cells.

Further research has explored the compound's application in proteomics and biomarker discovery. Its compatibility with mass spectrometry-based techniques allows for the identification and quantification of low-abundance proteins in complex biological samples. A recent preprint on bioRxiv highlighted its use in a novel chemoproteomic platform, enabling the profiling of post-translational modifications with unprecedented sensitivity.

Despite these advancements, challenges remain in the widespread adoption of this compound. Issues such as cost-effectiveness, scalability, and regulatory approval for clinical use require further investigation. However, the growing body of research underscores its potential to revolutionize peptide-based therapeutics and diagnostic tools. Future studies are expected to delve deeper into its mechanistic insights and explore its applicability in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.

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